REACTION_CXSMILES
|
N12CCCN=C1CCCCC2.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([C:19](=[N:24][OH:25])[NH:20][CH:21]2[CH2:23][CH2:22]2)=[C:15](F)[CH:14]=1>O1CCCC1>[Br:12][C:13]1[CH:18]=[CH:17][C:16]2[C:19]([NH:20][CH:21]3[CH2:23][CH2:22]3)=[N:24][O:25][C:15]=2[CH:14]=1
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
4-bromo-N-cyclopropyl-2-fluoro-N′-hydroxybenzenecarboximidamide
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(NC1CC1)=NO)F
|
Name
|
Intermediate 52
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(NC1CC1)=NO)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated at 150° in a microwave for 70 min
|
Duration
|
70 min
|
Type
|
WASH
|
Details
|
then eluted with cyclohexane:ethyl acetate (100:0 to 80:20)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C(=NO2)NC2CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |